molecular formula C42H40N8O11S2 B13721893 APDye 568 Picolyl Azide

APDye 568 Picolyl Azide

Cat. No.: B13721893
M. Wt: 896.9 g/mol
InChI Key: SJUNISXYOOCDLA-UHFFFAOYSA-N
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Description

APDye 568 Picolyl Azide is an advanced fluorescent probe that incorporates a copper-chelating motif to enhance the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This compound is structurally similar to Alexa Fluor 568 Picolyl Azide and is used for the detection of low-abundance alkyne targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

APDye 568 Picolyl Azide is synthesized through a series of chemical reactions that incorporate a copper-chelating motif into the azide probe. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is designed to raise the effective concentration of copper (I) at the reaction site, thereby boosting the efficiency of the CuAAC reaction .

Industrial Production Methods

The industrial production methods for this compound involve large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is typically produced in facilities equipped with advanced chemical synthesis and purification technologies .

Chemical Reactions Analysis

Types of Reactions

APDye 568 Picolyl Azide primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This type of reaction is a click chemistry reaction that forms a stable triazole ring .

Common Reagents and Conditions

The CuAAC reaction involving this compound requires a copper (I) catalyst, which can be generated in situ from copper (II) sulfate and a reducing agent such as sodium ascorbate. The reaction is typically carried out in aqueous or mixed solvent systems at room temperature .

Major Products

The major product formed from the CuAAC reaction of this compound is a triazole-linked fluorescent conjugate. This product is highly stable and exhibits strong fluorescence, making it suitable for various imaging applications .

Mechanism of Action

APDye 568 Picolyl Azide exerts its effects through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The copper-chelating motif in the compound raises the effective concentration of copper (I) at the reaction site, enhancing the reaction’s efficiency and biocompatibility. This mechanism allows for the rapid and specific labeling of alkyne-tagged biomolecules, resulting in increased sensitivity and reduced cell toxicity .

Properties

Molecular Formula

C42H40N8O11S2

Molecular Weight

896.9 g/mol

IUPAC Name

[13-[4-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]carbamoyl]-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate

InChI

InChI=1S/C42H40N8O11S2/c1-41(2)16-23(20-62(55,56)57)28-12-31-35(14-33(28)48-41)61-36-15-34-29(24(21-63(58,59)60)17-42(3,4)49-34)13-32(36)38(31)27-8-5-22(11-30(27)40(53)54)39(52)44-10-9-37(51)47-26-7-6-25(45-18-26)19-46-50-43/h5-8,11-18,48H,9-10,19-21H2,1-4H3,(H,44,52)(H,47,51)(H,53,54)(H,55,56,57)(H,58,59,60)

InChI Key

SJUNISXYOOCDLA-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCC(=O)NC7=CN=C(C=C7)CN=[N+]=[N-])C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C

Origin of Product

United States

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